N-[2-(piperidin-1-ylcarbonyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperidine ring, a thiophene sulfonyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps:
Formation of Piperidine Derivatives: Piperidine can be synthesized by the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction.
Sulfonylation: The thiophene sulfonyl group can be added using sulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the amide bond between the piperidine derivative and the sulfonylated phenyl compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions with optimized conditions for each step to maximize yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidine-1-carboxamide and piperidine-3-carboxamide share structural similarities.
Thiophene Sulfonyl Compounds: Thiophene-2-sulfonamide and thiophene-2-sulfonyl chloride are related compounds.
Uniqueness
N-[2-(PIPERIDINE-1-CARBONYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to the combination of its piperidine, phenyl, and thiophene sulfonyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27N3O4S2 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
N-[2-(piperidine-1-carbonyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C22H27N3O4S2/c26-21(17-8-6-14-25(16-17)31(28,29)20-11-7-15-30-20)23-19-10-3-2-9-18(19)22(27)24-12-4-1-5-13-24/h2-3,7,9-11,15,17H,1,4-6,8,12-14,16H2,(H,23,26) |
InChI Key |
IQVJLMQKZHVQOC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4 |
Origin of Product |
United States |
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